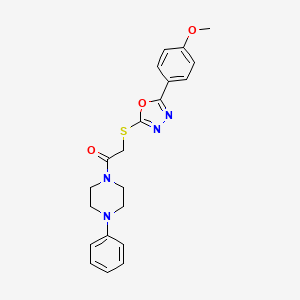

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound featuring a hybrid structure comprising a 1,3,4-oxadiazole core, a thioether linkage, and a phenylpiperazine moiety. Its synthesis involves S-alkylation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with a halogenated ketone precursor, yielding products with 76–87% efficiency under environmentally benign conditions . The compound has been characterized using IR, ¹H/¹³C NMR, and mass spectrometry, confirming the presence of aromatic C–H (3040–3046 cm⁻¹), aliphatic C–H (2912–2918 cm⁻¹), and C–S (621 cm⁻¹) vibrational bands . The molecular ion peak at m/z 361 (for the chlorophenyl analog) further validates its structural integrity .

Properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-27-18-9-7-16(8-10-18)20-22-23-21(28-20)29-15-19(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYYFIANGIFREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and analgesic effects, supported by various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N4O2S

- Molecular Weight : 372.45 g/mol

- CAS Number : Not specified in the sources.

The structure features a 1,3,4-oxadiazole ring and a piperazine moiety, which are known to contribute to the biological activity of compounds in this class.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound showed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli . The disk diffusion method revealed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been documented extensively. For instance, one study reported that compounds with oxadiazole rings demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The IC50 values for some derivatives were found to be in the range of 6.2 µM to 43.4 µM, indicating promising activity .

Analgesic Effects

In terms of analgesic activity, derivatives of piperazine have shown both centrally and peripherally acting analgesic properties. A study highlighted that certain piperazine derivatives exhibited significant pain relief in animal models when tested using the acetic acid-induced writhing method and Eddy's hot plate test . This suggests that the incorporation of piperazine could enhance the analgesic profile of the compound.

Case Studies

Several case studies have been conducted on related compounds:

- Thiadiazole Derivatives : Similar compounds exhibited broad-spectrum antibacterial activity and were effective against fungal strains such as Candida albicans .

- Triazole Derivatives : Compounds containing triazole rings were assessed for their cytotoxicity against various cancer cell lines with promising results .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below relative to analogs with shared pharmacophores:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 5g (180.4–181.9°C) and 5f (133.4–135.8°C) suggest that bulkier substituents increase thermal stability .

- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility compared to non-polar aryl groups, critical for bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via S-alkylation of a 1,3,4-oxadiazole-thiol intermediate with a halogenated ethanone derivative. Key steps include:

- Formation of the 1,3,4-oxadiazole core : Cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., glacial acetic acid) .

- S-Alkylation : Reacting 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Excess alkylating agent (1.2–1.5 equivalents) improves yields .

- Purification : Recrystallization from ethanol or methanol yields pure product (70–91% yield) .

Q. Critical Parameters :

- Temperature control during S-alkylation to avoid decomposition.

- Use of anhydrous solvents to prevent hydrolysis.

- Monitoring by TLC (e.g., ethyl acetate/hexane, 3:7) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Multi-Technique Validation is essential:

- ¹H NMR : Confirm aromatic protons (δ 7.0–8.0 ppm for methoxyphenyl and piperazine groups) and alkylation via CH₂ signals (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (620–640 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 422 for the parent compound) and fragmentation patterns validate the structure .

- HPLC : Purity >95% with C18 columns (acetonitrile/water, 70:30) .

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| C=O (ketone) | 1685 |

| C=N (oxadiazole) | 1620 |

| C-S (thioether) | 621 |

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Hazard Identification : Potential irritant (skin/eyes) and respiratory sensitizer based on structural analogs .

- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for synthesis .

- Spill Management : Absorb with inert material (silica gel), avoid water contact, and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of derivatives of this compound?

- Target Selection : Prioritize receptors like Candida albicans CYP51 (for antifungal studies) or cancer-related kinases .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with experimental IC₅₀ values .

- Key Interactions :

| Derivative | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Parent Compound | -8.2 | C. albicans CYP51 |

| 4-Chloro Analog | -9.1 | EGFR Kinase |

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.